molecular formula C13H13F3N4O3S B2749653 N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide CAS No. 320425-21-6

N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide

Cat. No.: B2749653
CAS No.: 320425-21-6
M. Wt: 362.33
InChI Key: UPQFICZORDZTNF-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13F3N4O3S and its molecular weight is 362.33. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) delved into the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds showed remarkable properties as photosensitizers in photodynamic therapy, highlighting their potential for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This research suggests a significant application of such chemical structures in medical treatments, specifically in targeting cancer cells through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

Another research avenue explores derivatives of benzenesulfonamides for their potential in treating various diseases. Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives that showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests that modifications of the benzenesulfonamide structure can lead to compounds with multiple therapeutic effects, including significant anticancer and antimicrobial activities (Küçükgüzel et al., 2013).

Enzyme Inhibition and Molecular Docking Studies

The synthesis and characterization of new Schiff bases derived from sulfa drugs have been reported by Alyar et al. (2019), highlighting their effects on enzyme activities and molecular docking studies. These compounds showed significant inhibition on enzymes like cholesterol esterase and tyrosinase, underscoring their potential in developing therapeutic agents targeting specific enzymatic pathways. The molecular docking studies provided insights into the interaction mechanisms of these compounds with target enzymes, paving the way for further optimization and development of effective inhibitors (Alyar et al., 2019).

Antifungal Activity and Chemical Synthesis

Research by Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which were tested for their antimicrobial activities. The results indicated significant antibacterial and antifungal potential, suggesting the importance of benzenesulfonamide derivatives in developing new antimicrobial agents. This study emphasizes the versatility of benzenesulfonamide-based compounds in addressing various microbial infections (Hassan, 2013).

Properties

IUPAC Name

N,N-dimethyl-4-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O3S/c1-20(2)24(22,23)9-5-3-8(4-6-9)17-7-10-11(13(14,15)16)18-19-12(10)21/h3-7H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXDWXRVCBOIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C(NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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